molecular formula C12H24Br4Si B14202438 Silane, tetrakis(3-bromopropyl)- CAS No. 850883-22-6

Silane, tetrakis(3-bromopropyl)-

Cat. No.: B14202438
CAS No.: 850883-22-6
M. Wt: 516.02 g/mol
InChI Key: KTBPOOFLBREMIO-UHFFFAOYSA-N
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Description

Silane, tetrakis(3-bromopropyl)-, also known as tetrakis(3-bromopropyl)silane, is an organosilicon compound with the molecular formula C12H24Br4Si. This compound is characterized by the presence of four bromopropyl groups attached to a central silicon atom. It is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, tetrakis(3-bromopropyl)- can be synthesized through the reaction of silicon tetrachloride with 3-bromopropylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:

  • Preparation of 3-bromopropylmagnesium bromide by reacting 3-bromopropyl bromide with magnesium in anhydrous ether.
  • Addition of silicon tetrachloride to the prepared Grignard reagent under controlled temperature conditions.
  • Purification of the product through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of silane, tetrakis(3-bromopropyl)- often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Silane, tetrakis(3-bromopropyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon products.

    Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

    Catalysts: Palladium or platinum catalysts are often employed in hydrosilylation and cross-coupling reactions.

    Solvents: Anhydrous solvents, such as tetrahydrofuran (THF) or toluene, are typically used to maintain reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopropylsilane derivatives, while hydrosilylation with alkenes produces alkylsilane compounds.

Scientific Research Applications

Silane, tetrakis(3-bromopropyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

    Biology: The compound can be functionalized to create biocompatible materials for biomedical applications.

    Medicine: It is explored for use in drug delivery systems and as a component in diagnostic tools.

    Industry: The compound is utilized in the production of high-performance materials, such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of silane, tetrakis(3-bromopropyl)- involves its ability to undergo various chemical transformations. The bromopropyl groups can participate in nucleophilic substitution reactions, allowing the compound to be functionalized with different chemical groups. The silicon atom provides a stable framework for these modifications, making the compound versatile in various applications.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromopropyl)trichlorosilane: Similar in structure but with three chlorine atoms instead of bromopropyl groups.

    (3-Bromopropyl)trimethoxysilane: Contains three methoxy groups in place of bromopropyl groups.

    Tetrakis(4-bromophenyl)silane: Features bromophenyl groups instead of bromopropyl groups.

Uniqueness

Silane, tetrakis(3-bromopropyl)- is unique due to its four bromopropyl groups, which provide multiple sites for chemical modification. This makes it highly versatile for use in various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

850883-22-6

Molecular Formula

C12H24Br4Si

Molecular Weight

516.02 g/mol

IUPAC Name

tetrakis(3-bromopropyl)silane

InChI

InChI=1S/C12H24Br4Si/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-12H2

InChI Key

KTBPOOFLBREMIO-UHFFFAOYSA-N

Canonical SMILES

C(C[Si](CCCBr)(CCCBr)CCCBr)CBr

Origin of Product

United States

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